molecular formula C11H12N2O B2472063 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one CAS No. 21550-86-7

1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one

Cat. No. B2472063
CAS RN: 21550-86-7
M. Wt: 188.23
InChI Key: GWPNDQCLPKQEPD-UHFFFAOYSA-N
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Description

1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a chemical compound with the CAS Number: 21550-86-7 . It has a molecular weight of 188.23 .


Molecular Structure Analysis

The InChI Code for 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is 1S/C11H12N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-2,4-5,10H,3,6-7H2,(H,12,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

As mentioned earlier, 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a solid compound with a molecular weight of 188.23 .

Scientific Research Applications

Vascular Smooth Muscle Relaxants and Antihypertensive Agents

Tetrahydropyrrolo[1,2-a]quinoxalines have been explored for their potential in relaxing vascular smooth muscle and antihypertensive activity. Certain compounds within this series demonstrated the ability to relax aortic smooth muscle but showed minimal hypotensive activity (Abou-Gharbia et al., 1984).

Synthesis Methods

Innovative methods for synthesizing variants of this compound have been developed. For instance, a novel methodology for creating tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones has been established, utilizing electrochemical decarboxylation catalyzed by ferrocene (Cui et al., 2023).

Anticancer Activity

Compounds within this chemical class have shown promising results in the field of oncology. Specific analogues exhibit significant anticancer activities, particularly against breast cancer cells, indicating their potential as therapeutic agents (Wang et al., 2009). Additionally, certain 4,5-dihydropyrrolo[1,2-a]quinoxalines have been identified as potential antiproliferative agents in GPER-expressing breast cancer cells (Carullo et al., 2021).

Biomimetic Hydrogen Sources

The 4,5-dihydropyrrolo[1,2-a]quinoxalines have been synthesized as tunable and regenerable biomimetic hydrogen sources, applicable in asymmetric hydrogenation of certain compounds, demonstrating their utility in organic synthesis (Chen et al., 2014).

Antibacterial Activity

Novel lactams within this chemical family have shown antibacterial activity against pathogens like Salmonella choleraesuis, Pasteurella multocida, and Escherichia coli, highlighting their potential in antimicrobial therapy (Glazer & Presslitz, 1982).

Treatment of Neuropsychiatric and Neurological Disorders

Tetracyclic quinoxaline derivatives from this class have been identified as potent and orally active drug candidates, showing high binding affinities to serotonin and dopamine receptors. This suggests their potential application in treating neuropsychiatric and neurological disorders (Li et al., 2014).

Future Directions

While specific future directions for 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one are not mentioned, related compounds like [1,2,3]-triazolo [1,5-a]quinoxalin-4(5H)-one have been synthesized and evaluated for their antimicrobial properties . This suggests potential future directions in medicinal chemistry for similar compounds.

properties

IUPAC Name

2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-2,4-5,10H,3,6-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPNDQCLPKQEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=CC=CC=C3N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one

Synthesis routes and methods

Procedure details

1.5 ml of o-fluoro-nitrobenzene and 8.2 g of L-proline were stirred at 60° C. for 3 hours in 50 ml DMSO. The mixture was then evaporated in vacuo to give a yellow oil. This oil was dissolved in 250 ml 96% ethanol and was hydrogenated at normal pressure at room temperature using 2 g 5% Pd/C as catalyst. After completion of hydrogen uptake, the mixture was filtered and evaporated in vacuo to give the title compound. M.p. 169°-172° C.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Three

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